Di-tert-butyl but-2-ene-1,4-diyl(E)-dicarbamate
Description
Di-tert-butyl but-2-ene-1,4-diyl(E)-dicarbamate (CAS: 901761-99-7) is a carbamate derivative featuring an (E)-configured but-2-ene-1,4-diyl linker flanked by tert-butyl carbamate groups. Its molecular formula is C₁₄H₂₆N₂O₄ (MW: 286.37 g/mol), and it is synthesized via nucleophilic substitution between tert-butyl(4-hydroxyphenyl)carbamate and (E)-1,4-dichloro-2-butene in acetonitrile with cesium carbonate as a base, yielding a 96% product as an off-white solid (mp: 196–201°C) . Key spectral data include:
- ¹³C NMR (DMSO-d₆): δ 153.6, 152.9 (carbamate carbonyls), 132.7 (C=C), 28.2 (tert-butyl CH₃) .
- HRMS (ESI+): m/z 489.2514 [M + H]⁺ (calc. 489.2601) .
This compound is part of a broader class of carbamates studied for applications ranging from protein-protein interaction inhibitors to enzyme reactivators.
Properties
IUPAC Name |
tert-butyl N-[(E)-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)15-9-7-8-10-16-12(18)20-14(4,5)6/h7-8H,9-10H2,1-6H3,(H,15,17)(H,16,18)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANXWJIALRHYLI-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C/CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl but-2-ene-1,4-diyl(E)-dicarbamate typically involves the reaction of tert-butyl carbamate with but-2-ene-1,4-diol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The process may involve steps such as protection and deprotection of functional groups to ensure the selective formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product. The industrial methods may also incorporate advanced purification techniques to remove any impurities and ensure the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl but-2-ene-1,4-diyl(E)-dicarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions may lead to the formation of saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Diols: Resulting from further oxidation or hydrolysis.
Substituted Derivatives: Products of substitution reactions, depending on the nature of the substituent introduced.
Scientific Research Applications
Synthetic Applications
Di-tert-butyl but-2-ene-1,4-diyl(E)-dicarbamate serves as an important reagent in organic synthesis, particularly in the following contexts:
Protecting Group in Organic Synthesis
The compound is widely used as a protecting group for amines and alcohols due to its stability and ease of removal. It allows for selective reactions without interference from other functional groups.
Case Study:
In a study published in Organic & Biomolecular Chemistry, this compound was utilized to protect amino groups during the synthesis of complex molecules, demonstrating high yields and selectivity in the final products .
Inhibitors in Biological Research
Recent research has identified derivatives of this compound as potential inhibitors for specific protein interactions. For instance, it was synthesized as part of a series of compounds tested for their inhibitory effects on the NusB–NusE protein-protein interactions, providing insights into bacterial transcription regulation .
Polymer Chemistry Applications
This compound is also employed in polymer chemistry, particularly as a chain transfer agent in polymerization processes.
Mechanism of Action
The mechanism of action of di-tert-butyl but-2-ene-1,4-diyl(E)-dicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites or modulating the activity of target proteins. The pathways involved in its mechanism of action can include inhibition of enzymatic activity, disruption of cellular processes, or induction of specific biochemical responses.
Comparison with Similar Compounds
Stereoisomeric Variants: (E) vs. (Z) Configuration
The stereochemistry of the but-2-ene linker significantly impacts physical and chemical properties:
The (E)-isomer’s rigidity due to trans-configuration likely contributes to higher crystallinity and melting point compared to the (Z)-isomer, which remains a gum.
Substituent Position Variations
Phenylene substituent positions (ortho vs. para) influence properties:
| Compound | Substituent Position | Physical State | Melting Point |
|---|---|---|---|
| 7f (para-phenylene) | 4,1-phenylene | Off-white solid | 196–201°C |
| 7k (ortho-phenylene) | 2,1-phenylene | Yellow gum | Not applicable |
Ortho-substituted analogs exhibit reduced crystallinity, likely due to steric hindrance disrupting packing efficiency.
Saturated vs. Unsaturated Linkers
Replacing the (E)-but-2-ene linker with a saturated butane-1,4-diyl group alters flexibility and spectral properties:
The unsaturated linker in 7f introduces rigidity and distinct NMR signals (e.g., C=C at δ 132.7), absent in saturated analogs.
Functional Group Variations: Carbamates vs. Pyridinium Salts
Compounds with similar (E)-but-2-ene linkers but differing functional groups exhibit divergent biological activities:
While 7f is neutral and lipophilic, pyridinium salts like K053 are charged, enabling interactions with acetylcholinesterase’s anionic active site .
Linker Length and Rigidity in Dicarbamates
Varying the linker’s length and rigidity modulates properties:
Rigid aromatic linkers (e.g., 1,4-phenylene in 5l) may enhance thermal stability, while flexible aliphatic linkers (e.g., butane-1,4-diyl) improve solubility.
Biological Activity
Di-tert-butyl but-2-ene-1,4-diyl(E)-dicarbamate is an organic compound with significant potential in various biological applications. This compound, characterized by its unique structural features, has been investigated for its biochemical properties, therapeutic potential, and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C14H26N2O4
- Molecular Weight : 286.37 g/mol
- CAS Number : 901761-99-7
The compound features two tert-butyl groups attached to a but-2-ene-1,4-diyl backbone, which contributes to its unique reactivity and interaction with biological targets.
This compound interacts with specific enzymes and receptors within biological systems. Its mechanism of action may involve:
- Enzymatic Inhibition : The compound can bind to active sites of enzymes, thereby inhibiting their activity. This is crucial in studies aimed at understanding metabolic pathways and potential therapeutic interventions.
- Modulation of Cellular Processes : By disrupting normal cellular functions, it may induce specific biochemical responses that can be beneficial in therapeutic contexts.
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:
| Cell Line | IC50 (µg/mL) | Observations |
|---|---|---|
| HeLa | 10 | Significant cytotoxicity observed |
| MCF-7 | 50 | Induction of apoptosis mechanisms |
| A431 | 100 | Inhibition of cell migration |
These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties . It has shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate potential applications in treating infections caused by resistant bacterial strains.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Study on Anticancer Activity : A study published in Toxins demonstrated the compound's ability to induce apoptosis in HeLa cells through caspase activation pathways. The study reported an IC50 value of 10 µg/mL, indicating potent cytotoxicity .
- Antimicrobial Efficacy Study : Another research article examined the antimicrobial effects against Staphylococcus aureus and found a MIC of 32 µg/mL. This suggests that the compound could be developed into a therapeutic agent for skin infections .
- Enzymatic Inhibition Analysis : Investigations into the compound's role as an enzymatic inhibitor revealed its potential in modulating key metabolic pathways, making it a candidate for further exploration in drug development .
Q & A
Q. Q1. What are the standard synthetic routes for preparing Di-tert-butyl but-2-ene-1,4-diyl(E)-dicarbamate?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using di-tert-butyl dicarbamate derivatives. For example, a click reaction between an alkyne (e.g., 17α-ethynylestradiol) and azide-functionalized intermediates yields the triazole-linked product, followed by HCl-mediated deprotection of tert-butyl groups to generate the final dicarbamate . Purification often involves column chromatography or recrystallization, with yields exceeding 90% under optimized conditions .
Q. Q2. How can researchers confirm the purity and identity of the synthesized compound?
Key analytical methods include:
- NMR spectroscopy : H and C NMR verify structural integrity, with tert-butyl protons appearing as singlets (~1.4 ppm) and carbamate carbonyls at ~155 ppm .
- IR spectroscopy : Bands at ~1700 cm (C=O stretching) and ~1250 cm (C-O-C stretching) confirm carbamate functionality .
- X-ray crystallography : For unambiguous stereochemical confirmation, SHELX software is widely used for structure refinement .
Advanced Synthesis and Mechanistic Studies
Q. Q3. How can reaction conditions be optimized to minimize side products during deprotection?
Deprotection of tert-butyl groups using HCl in dioxane requires controlled stoichiometry (e.g., 4 M HCl) and reaction time (1–2 hours) to avoid over-acidification, which can degrade the carbamate backbone. Monitoring via TLC or in situ IR spectroscopy helps terminate reactions at completion .
Q. Q4. What catalytic systems are effective for stereoselective synthesis of (E)-configured derivatives?
RuCl-catalyzed cis-dihydroxylation of (Z)-but-2-ene-1,4-diyl dimethanesulfonate intermediates can yield meso-diols, which are cyclized to pyrrolidines. This approach ensures retention of the (E)-configuration in downstream products .
Analytical Challenges and Data Interpretation
Q. Q5. How should researchers resolve discrepancies in reported NMR data for this compound?
Variations in chemical shifts may arise from solvent effects (e.g., CDCl vs. DMSO-d) or impurities. For example, residual HCl from deprotection can broaden peaks. Repetitive washing with NaHCO and drying under vacuum improves spectral clarity .
Q. Q6. Why might IR spectra show unexpected carbonyl bands in carbamate derivatives?
Partial hydrolysis of carbamates under humid conditions generates free amines and CO, leading to additional peaks at ~1650 cm (amide I). Storage in anhydrous environments and using molecular sieves mitigates this .
Mechanistic and Computational Insights
Q. Q7. What mechanistic insights can IR spectroscopy provide for carbamate formation?
IR studies on analogous systems (e.g., zinc acetate-catalyzed dicarbamate synthesis) reveal that carbamate formation proceeds via nucleophilic attack of amines on activated carbonyl groups. Time-resolved IR tracks transient intermediates like Zn-coordinated complexes .
Q. Q8. How can computational methods aid in predicting reaction pathways?
Density functional theory (DFT) calculations model transition states for stereoselective steps, such as E/Z isomerization during cycloaddition. These studies guide catalyst selection (e.g., Cu vs. Ru) to favor (E)-isomers .
Safety and Handling
Q. Q9. What precautions are necessary when handling this compound?
- Storage : Keep in airtight containers under inert gas (N/Ar) at –20°C to prevent moisture absorption .
- Safety gear : Use nitrile gloves, fume hoods, and explosion-proof equipment due to flammability risks .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl) with bicarbonate before disposal .
Advanced Troubleshooting
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
